![molecular formula C19H18ClN3O3S3 B2755880 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325986-64-9](/img/structure/B2755880.png)
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds and is known for its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Microbial Studies
Compounds related to the structure of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been synthesized and evaluated for their antimicrobial properties. For instance, Patel and Agravat (2007) detailed the synthesis of 2-amino substituted benzothiazoles and their screening for antibacterial and antifungal activities, highlighting the chemical versatility and potential utility of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
Antimicrobial and Antipsychotic Agents
Further research by Patel and Agravat (2009) on similar compounds has shown considerable antibacterial activity, indicating these substances' potential as antimicrobial and possibly antipsychotic agents due to their structural properties (Patel & Agravat, 2009).
Molecular Interaction Studies
Studies on compounds with similar structural features, like those involving piperidine and benzamide groups, have explored their molecular interactions with biological receptors. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity modulation (Shim et al., 2002).
Antiproliferative and Anti-HIV Activity
Al-Soud et al. (2010) synthesized a series of compounds evaluated for their antiproliferative activity against human tumor-derived cell lines and anti-HIV activity, indicating the potential therapeutic applications of these compounds in cancer and HIV treatment (Al-Soud et al., 2010).
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives by Al-Masoudi et al. (2011) aimed to understand the molecular properties that influence the biological activity of these compounds, aiding in the design of more potent therapeutic agents (Al-Masoudi et al., 2011).
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S3/c20-17-9-8-16(28-17)15-12-27-19(21-15)22-18(24)13-4-6-14(7-5-13)29(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFZAXNQGVDECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
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